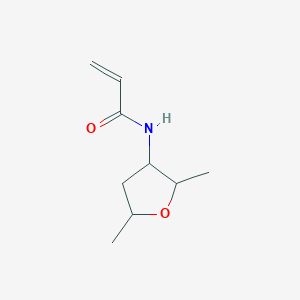
N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide, commonly known as DMOA-PA, is a chemical compound that has been gaining attention in the field of scientific research. This compound is a derivative of oxolane and has been synthesized using various methods. DMOA-PA has shown promising results in various scientific studies, and its mechanism of action and biochemical and physiological effects have been extensively researched.
作用機序
The mechanism of action of DMOA-PA is not yet fully understood. However, studies have suggested that DMOA-PA can induce cell death by activating the mitochondrial pathway of apoptosis. DMOA-PA has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
DMOA-PA has been shown to have various biochemical and physiological effects. Studies have shown that DMOA-PA can induce cell death by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway. DMOA-PA has also been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Additionally, DMOA-PA has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of using DMOA-PA in lab experiments is its ability to induce cell death in various cancer cell lines. DMOA-PA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using DMOA-PA in lab experiments is its potential toxicity. Studies have shown that DMOA-PA can be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for research on DMOA-PA. One of the significant areas of research is the development of DMOA-PA derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of DMOA-PA fully. Studies are also needed to investigate the potential use of DMOA-PA in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, DMOA-PA is a chemical compound that has shown promising results in various scientific studies. Its potential applications in cancer research and as an anti-inflammatory agent have been extensively researched. The mechanism of action of DMOA-PA is not yet fully understood, and further studies are needed to investigate its potential use in the treatment of various diseases. Despite its potential advantages, DMOA-PA has limitations in its toxicity, which needs to be addressed in future research.
合成法
The synthesis of DMOA-PA can be achieved using various methods. One of the commonly used methods involves the reaction of 2,5-dimethyloxolane with acryloyl chloride in the presence of triethylamine. The reaction yields DMOA-PA as a white solid with a yield of around 70%. Another method involves the reaction of 2,5-dimethyloxolane with acrylonitrile in the presence of a catalyst such as copper(II) chloride. The reaction yields DMOA-PA as a yellow liquid with a yield of around 60%.
科学的研究の応用
DMOA-PA has been extensively researched for its potential applications in various fields of scientific research. One of the significant applications of DMOA-PA is in the field of cancer research. Studies have shown that DMOA-PA has anticancer properties and can induce cell death in various cancer cell lines. DMOA-PA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that DMOA-PA can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
N-(2,5-dimethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-9(11)10-8-5-6(2)12-7(8)3/h4,6-8H,1,5H2,2-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENQXHDPCKZFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2870052.png)
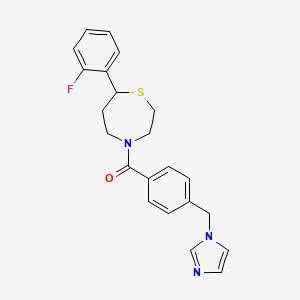
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2870055.png)
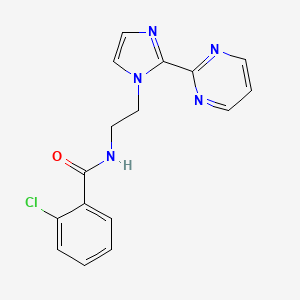
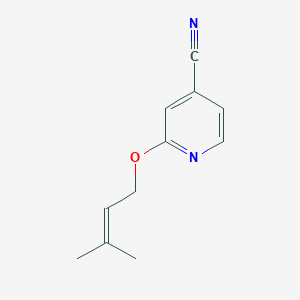
![N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2870060.png)
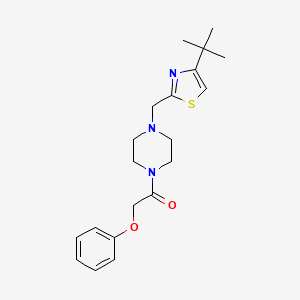

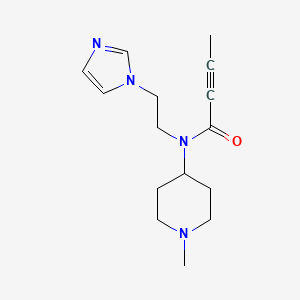
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2870065.png)
![2,4-Dimethyl-5-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2870067.png)
![[5-(2-Fluorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2870069.png)
